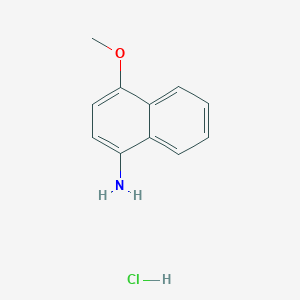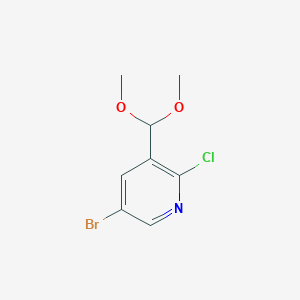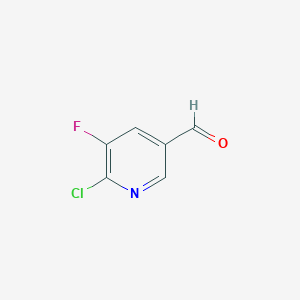
6-氯-5-氟烟酰醛
描述
6-Chloro-5-fluoronicotinaldehyde is a compound that is not directly mentioned in the provided papers, but it is related to the chemical family of halogenated aromatic aldehydes. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and fluorescent dyes. The papers provided discuss various halogenated compounds that share some structural similarities with 6-Chloro-5-fluoronicotinaldehyde, such as chloro and fluoro substituents on an aromatic ring.
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in the field of organic chemistry. Paper describes a convenient method for synthesizing fluorobenzaldehydes from their chloro-derivatives using a potassium fluoride-based reagent system. This method could potentially be adapted for the synthesis of 6-Chloro-5-fluoronicotinaldehyde by starting with an appropriate chloro-substituted precursor. Additionally, paper outlines a two-step synthesis involving substitution and hydrolysis to obtain a chloro-fluoro-naphthyridine derivative, which suggests that similar strategies could be employed for synthesizing related compounds.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is crucial for their reactivity and properties. Paper provides insights into the structure of a related compound, 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, using NMR spectroscopy and X-ray crystallography. The detailed structural information, including unit cell dimensions and space group, could serve as a reference for understanding the structural aspects of 6-Chloro-5-fluoronicotinaldehyde.
Chemical Reactions Analysis
The reactivity of halogenated aromatic aldehydes like 6-Chloro-5-fluoronicotinaldehyde can be inferred from the reactions described in the papers. For instance, paper discusses the synthesis of a chlorine-substituted naphthalimide-based fluorophore, which involves the activation of a carboxyl group for labeling amino acids. This indicates that the chloro and fluoro substituents on the aromatic ring can participate in various chemical reactions, potentially including nucleophilic substitution or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. Paper highlights the photophysical properties of a chlorine-substituted fluorophore, including high quantum yields in solvents of varying polarity. This suggests that 6-Chloro-5-fluoronicotinaldehyde may also exhibit interesting photophysical properties, which could be explored for applications in fluorescence-based technologies. The synthesis method described in paper also contributes to the understanding of the compound's properties, as the optimized synthesis and confirmed structure by NMR and MS spectrum provide a foundation for predicting its behavior in different chemical environments.
科学研究应用
医学研究中的氟化化合物
- 5-氟尿嘧啶 (5-FU) 等氟化化合物在癌症治疗中至关重要,对各种恶性肿瘤表现出显着的抗肿瘤活性。研究探索了 5-FU 的代谢、疗效和口服前药的开发,以增强治疗效果并降低毒性。基于 5-FU 的化疗的演变,包括卡培他滨、UFT 和 S-1 等口服 5-FU 药物的开发和临床应用,突出了氟化化合物在肿瘤学中的重要性 (Malet-Martino & Martino, 2002; Miura 等,2010)。
环境和分析化学
- 已经发现了全氟和多氟烷基物质 (PFAS) 的新型氟化替代品,这反映了为找到危害性较小的替代品而进行的持续努力。其中包括六氟丙烯氧化物二聚体 (HFPO-DA) 和 6:2 氯化全氟醚磺酸 (6:2 Cl-PFESA)。对这些化合物的综述和研究强调了它们的环境存在、潜在风险以及确认其安全性的进一步毒理学评估的必要性 (Wang 等,2019; Munoz 等,2019)。
分析方法中的氟化化合物
- 自发明以来,氟碳化合物已显着发展,被用作制冷剂、气雾剂推进剂和溶剂。该综述涵盖了从氯氟烃 (CFC) 到氢氟烯烃 (HFO) 的发展,详细介绍了合成和监管方面的挑战和进步。这一历史视角强调了氟化化合物在解决环境和安全问题中至关重要的作用 (Sicard & Baker, 2020)。
安全和危害
According to the safety information provided by Sigma-Aldrich, 6-Chloro-5-fluoronicotinaldehyde is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The precautionary statements include P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) .
属性
IUPAC Name |
6-chloro-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOGYCPIVIXHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617065 | |
| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoronicotinaldehyde | |
CAS RN |
950691-52-8 | |
| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

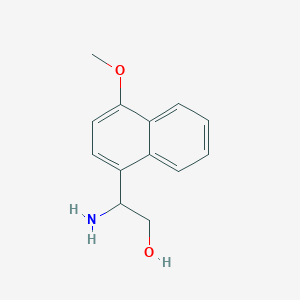
![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)
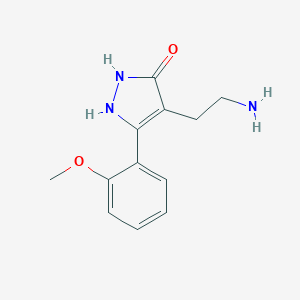
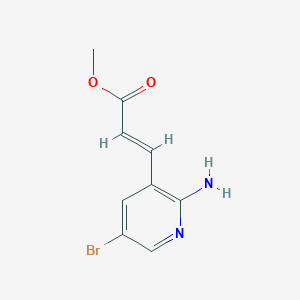
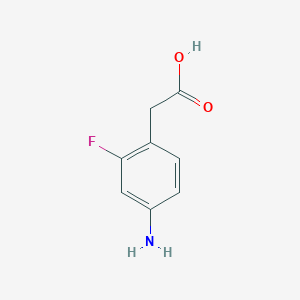
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

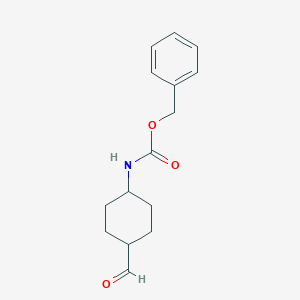
![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)
![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)
